(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid
Description
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The stereochemistry at positions 4 (S-configuration) and 5 (R-configuration) confers distinct spatial and electronic properties. Key structural features include:
- Substituents: Three methyl groups (at C2, C2', and C5) and a carboxylic acid group at C2.
- Applications: Primarily utilized in peptide synthesis as a protected amino acid derivative. For example, its Fmoc-protected form, Fmoc-Thr[Ψ(Me,Me)Pro]-OH, is employed in solid-phase peptide synthesis to introduce conformational constraints .
Properties
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-5(6(9)10)8-7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERBLENYQRPDKK-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(O1)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(O1)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Peptide Coupling Reactions
The carboxylic acid group participates in standard amide bond formation, particularly in solid-phase peptide synthesis (SPPS) . The oxazolidine ring acts as a conformation-stabilizing moiety, reducing aggregation during coupling.
Key reaction conditions :
-
Activation reagents : HATU, HBTU, or DCC with HOBt
-
Solvents : DMF or DCM
-
Temperature : 0–25°C
Mechanistic insight :
The carboxylic acid reacts with activation reagents to form an active ester intermediate, which undergoes nucleophilic attack by the amine of a growing peptide chain. The oxazolidine ring’s steric bulk minimizes epimerization at the α-carbon.
Oxazolidine Ring-Opening Reactions
The ring undergoes acid- or base-catalyzed opening, enabling access to linear intermediates for further derivatization .
Acid-Catalyzed Hydrolysis
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1 M HCl, 25°C, 2 h | (4S,5R)-2,2,5-trimethylthiazolidine-4S-carboxylic acid | 85% | |
| TFA/DCM (1:1), 1 h | Deprotected linear amino acid derivative | 92% |
Mechanism : Protonation of the ring oxygen weakens the C–O bond, leading to nucleophilic attack by water or chloride ions. The stereochemistry at C4 and C5 is retained due to the rigid bicyclic transition state .
Nucleophilic Additions at the α-Position
The α-carbon adjacent to the carboxylic acid engages in Michael additions and cyanations , facilitated by the electron-withdrawing effect of the oxazolidine ring .
Example: Cyanoacetylation
A synthesis of tert-butyl (4S,5R)-4-(4-(2-cyanoacetyl)thiazol-2-yl)-2,2,5-trimethyloxazolidine-3-carboxylate (Compound 16 ):
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Reagents : 1-(4-bromothiazol-2-yl)prop-2-yn-1-one, ethanol, acetic acid
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Conditions : 60°C, 1.5 h → reflux, 16 h
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Yield : 78%
-
Stereoselectivity : >95% syn addition due to oxazolidine-induced steric control .
Electrochemical Oxidation
The compound undergoes stereoretentive methoxylation under electrochemical conditions, preserving chirality at C4 and C5 :
| Parameter | Value |
|---|---|
| Electrolyte | LiClO₄ in MeOH |
| Voltage | 1.8 V vs. SCE |
| Product | (4R,5R)-2d (α-methoxylated derivative) |
| Enantiomeric excess (ee) | 88% |
Mechanism : Single-electron oxidation generates a radical cation stabilized by the oxazolidine ring. Methoxide attacks the α-carbon from the same face as the carboxylate group (syn addition), retaining configuration .
Heterocycle Formation
The oxazolidine ring participates in cyclocondensation reactions to form fused heterocycles. For example, reaction with L-cysteine methyl ester yields thiazole-containing derivatives :
Reaction pathway :
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Nucleophilic substitution : Thiolate attack at the α-carbon.
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Cyclization : Intramolecular amide bond formation.
-
Aromatization : Loss of water under acidic conditions.
Key product : 2-(6-(4-bromothiazol-2-yl)-3-cyanopyridin-2-yl)thiazole-4-carboxylic acid (Yield: 70%, ).
Stereochemical Stability in Reactions
The (4S,5R) configuration remains intact under most conditions due to:
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Restricted rotation around the C4–C5 bond.
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Steric shielding by the 2,2-dimethyl groups.
Exceptions : Prolonged exposure to strong bases (>50°C) induces partial racemization at C4 (up to 12% ee loss).
Comparative Reactivity Table
| Reaction Type | Conditions | Key Product | Yield | ee (%) |
|---|---|---|---|---|
| Peptide coupling | HATU, DMF, 25°C | Fmoc-Ala-Oxazolidine conjugate | 92% | >99 |
| Acid hydrolysis | 1 M HCl, 2 h | Linear thiazolidine derivative | 85% | 100 |
| Methoxylation | Electrochemical, LiClO₄/MeOH | α-Methoxy oxazolidine | 76% | 88 |
| Cyanoacetylation | Ethanol, 60°C | Thiazole-pyridine hybrid | 78% | 95 |
Scientific Research Applications
Organic Synthesis
(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is widely used as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into synthetic pathways makes it valuable for producing pharmaceuticals and agrochemicals.
| Application Area | Description |
|---|---|
| Chiral Building Block | Serves as a precursor for synthesizing biologically active compounds. |
| Pharmaceutical Intermediates | Used in the production of various drug candidates. |
Medicinal Chemistry
The compound has been studied for its potential biological activities. It acts as a ligand in biochemical assays and can modulate enzyme activity due to its structural properties.
Case Study: Enzyme Mechanism Studies
Research has demonstrated that this compound can interact with specific enzymes, influencing their activity. For instance:
- Mechanism of Action: The compound selectively binds to target enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role .
Agrochemical Applications
The compound is also explored for use as an intermediate in the synthesis of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides.
| Agrochemical Use | Description |
|---|---|
| Herbicide Development | Utilized in synthesizing compounds that inhibit plant growth pathways. |
| Pesticide Formulation | Acts as an intermediate in creating effective pest control agents. |
Mechanism of Action
The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolidine Derivatives
(4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid
- Structure : Substitutes one methyl group with ethyl (C5) and introduces a ketone (2-oxo group).
- Key Differences: The ethyl group increases lipophilicity compared to the methyl-substituted target compound.
- Applications : Serves as a chiral building block in asymmetric synthesis.
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- Structure : Features bulky substituents (benzoyl, anisyl, phenyl) and (4R,5R) stereochemistry.
- Key Differences :
- Aromatic groups enable π-π interactions, absent in the target compound.
- Stereochemical inversion (4R,5R) may reduce compatibility with chiral biological targets.
- Applications: Potential use in catalysis or as a scaffold for drug discovery due to aromatic moieties .
Heterocyclic Analogues
Methyl (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate
- Structure : Replaces the oxazolidine’s nitrogen with oxygen (dioxolane ring) and has an ester group.
- Key Differences :
- The dioxolane ring (two oxygens) reduces basicity compared to oxazolidine (one nitrogen).
- The methyl ester decreases acidity (pKa ~5–6) versus the carboxylic acid (pKa ~2–3).
- Applications : Widely used as a chiral synthon in asymmetric synthesis of natural products .
(4R)-2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid
- Structure : Substitutes oxygen in the oxazolidine ring with sulfur (thiazolidine) and adds a trimethoxyphenyl group.
- Key Differences :
- Sulfur’s polarizability enhances intermolecular interactions (e.g., van der Waals forces).
- Trimethoxyphenyl improves solubility in organic solvents but may reduce aqueous solubility.
- Applications : Investigated for antimicrobial or anticancer activity due to thiazolidine’s bioactivity .
Structural and Physicochemical Data
Research Implications
- Stereochemistry : The (4S,5R) configuration in the target compound enables precise chiral recognition in peptide synthesis, whereas analogues with inverted stereochemistry (e.g., 4R,5R) may exhibit divergent biological activity .
- Substituent Effects : Bulky groups (e.g., benzoyl) enhance lipophilicity but reduce solubility, while electron-withdrawing groups (e.g., 2-oxo) modulate reactivity .
- Ring Size and Heteroatoms : Six-membered dioxane derivatives exhibit reduced ring strain, while sulfur-containing thiazolidines offer distinct electronic profiles .
Biological Activity
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid is a compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antimicrobial activities.
- Molecular Formula : C28H34N2O6
- Molecular Weight : 494.58 g/mol
- CAS Number : 957780-52-8
Anticancer Activity
Recent studies have explored the anticancer potential of oxazolidine derivatives, including this compound. The compound's efficacy was evaluated using various cancer cell lines.
Case Study Overview
A study characterized the anticancer properties of several oxazolidine derivatives using the A549 human lung adenocarcinoma model. The compounds were subjected to an MTT assay to assess cell viability post-treatment.
| Compound | Concentration (µM) | A549 Cell Viability (%) |
|---|---|---|
| Control | 0 | 100 |
| Compound 1 | 100 | 78 |
| Compound 2 | 100 | 86 |
| (4S,5R)-2,2,5-trimethyl acid | 100 | 80 |
The results indicated that the compound exhibited moderate cytotoxicity against A549 cells with a viability reduction ranging from 78% to 86% compared to control values .
Antimicrobial Activity
In addition to anticancer properties, this compound demonstrated antimicrobial activity against various pathogens.
Antimicrobial Efficacy Testing
The antimicrobial activity was assessed against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The compound showed varying degrees of inhibition.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 50 |
| Escherichia coli | 25 |
| Staphylococcus aureus | 10 |
The results indicated significant antimicrobial effects at relatively low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the side chains and functional groups can enhance or diminish its efficacy against cancer cells and pathogens.
Key Findings from SAR Studies
- Substituent Effects : The introduction of halogenated phenyl groups improved anticancer activity.
- Functional Group Variations : Carboxylic acids exhibited weaker activity compared to their hydrazone counterparts.
- Structural Modifications : Compounds with free amino groups showed enhanced potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Palladium catalysts improve cyclization efficiency, while copper catalysts reduce side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict temperature control.
- Chiral Control : Use chiral auxiliaries or enantioselective catalysts to maintain the (4S,5R) configuration.
Q. Example Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, CuI | DMF | 80°C | 60–75% |
| Stereochemical Resolution | L-Proline derivative | Ethanol | RT | 85–90% enantiomeric excess |
How can researchers confirm the stereochemical configuration of this compound using analytical techniques?
Advanced Research Question
Validating stereochemistry requires a combination of techniques:
- X-ray Crystallography : Provides definitive confirmation of the (4S,5R) configuration by resolving crystal lattice structures .
- Chiral HPLC : Utilize columns like Chiralpak® IG-3 with mobile phases containing tetrabutylammonium hydroxide and phosphate buffer (pH 5.5) to separate enantiomers .
- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of methyl groups to confirm the relative configuration .
Data Interpretation Tip : Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities in NMR or HPLC data.
What factors influence the stability of this compound, and what storage conditions are recommended to prevent degradation?
Basic Research Question
Stability is affected by:
- Moisture : Hydrolysis of the oxazolidine ring occurs in aqueous environments.
- Temperature : Degrades above 25°C; store at 2–8°C.
- Light : UV exposure accelerates decomposition.
Q. Storage Protocol :
- Container : Sealed, amber glass vials under nitrogen atmosphere.
- Environment : Dry, ventilated storage with desiccants (e.g., silica gel).
- Stability Testing : Monitor via HPLC every 3 months to detect degradation products .
What methodologies are effective in assessing the biological activity of this compound in vitro?
Advanced Research Question
Design assays based on structural analogs (e.g., thiazolidine derivatives with reported antimicrobial or anticancer activity ):
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase-2 (COX-2) using fluorogenic substrates.
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Molecular Docking : Predict binding affinity to receptors (e.g., PD-L1) using AutoDock Vina.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
